molecular formula C10H20O B14739910 Cyclohexanol, 4-sec-butyl- CAS No. 6292-20-2

Cyclohexanol, 4-sec-butyl-

Cat. No.: B14739910
CAS No.: 6292-20-2
M. Wt: 156.26 g/mol
InChI Key: NSMFWUVWJSHYTR-UHFFFAOYSA-N
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Description

Cyclohexanol, 4-sec-butyl- is an organic compound with the molecular formula C10H20O and a molecular weight of 156.2652 g/mol . It is a derivative of cyclohexanol, where a sec-butyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Chemical Reactions Analysis

Cyclohexanol, 4-sec-butyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cyclohexanol, 4-sec-butyl- has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanol, 4-sec-butyl- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as alcohol dehydrogenase, which catalyzes its oxidation to corresponding ketones or aldehydes . The compound’s effects are mediated through its interactions with various cellular components and biochemical pathways.

Comparison with Similar Compounds

Cyclohexanol, 4-sec-butyl- can be compared with other similar compounds such as:

    Cyclohexanol: The parent compound without the sec-butyl group.

    4-tert-Butylcyclohexanol: A similar compound with a tert-butyl group instead of a sec-butyl group.

    Cyclohexanone: The oxidized form of cyclohexanol.

The uniqueness of Cyclohexanol, 4-sec-butyl- lies in its specific structural configuration, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

4-butan-2-ylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-3-8(2)9-4-6-10(11)7-5-9/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMFWUVWJSHYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CCC(CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978733
Record name 4-(Butan-2-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6292-20-2
Record name Cyclohexanol, 4-sec-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 4-sec-butyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Butan-2-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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